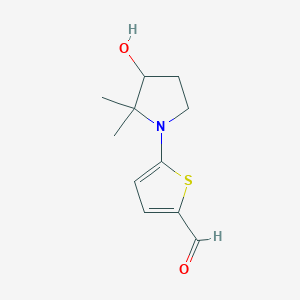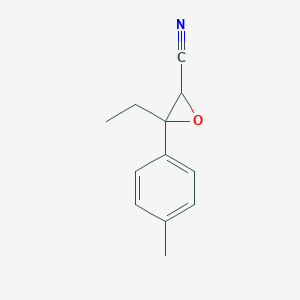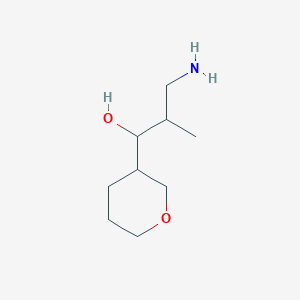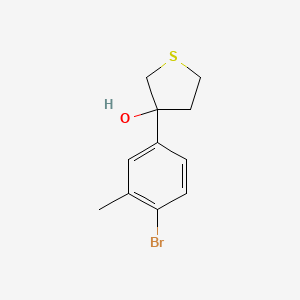
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several steps. One common method includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired compound. Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of eco-friendly, one-pot, multicomponent reactions. These methods utilize green solvents and heterogeneous catalysts, such as alumina–silica-supported MnO2, to achieve high yields and selectivity under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate. The reactions are typically carried out under mild conditions, often in the presence of a catalyst to improve efficiency and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications, such as pharmaceuticals and industrial processes .
Applications De Recherche Scientifique
5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Mécanisme D'action
The mechanism of action of 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the Nicotinamide N-Methyltransferase (NNMT) enzyme. This enzyme is linked to various metabolic disorders and obesity. By modulating the NNMT enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . Additionally, it activates the SIRT1 pathway, which stimulates the expression of genes involved in metabolism regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and 5-amino-pyrazoles
Uniqueness
What sets 5-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its ability to modulate the NNMT enzyme and influence metabolic processes. This unique mechanism of action makes it a promising candidate for therapeutic applications in metabolic health and muscle growth .
Propriétés
Formule moléculaire |
C6H9N3O3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
5-amino-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-9-2-4(7)5(10)8-6(9)11/h2H,3,7H2,1H3,(H,8,10,11) |
Clé InChI |
IXNFMRUHWWVFBE-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=C(C(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)
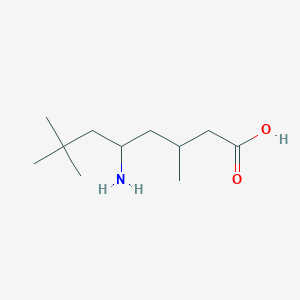
![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)
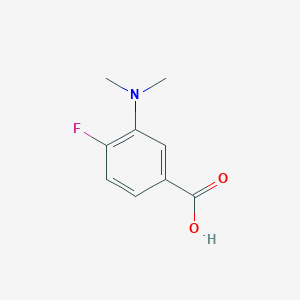
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
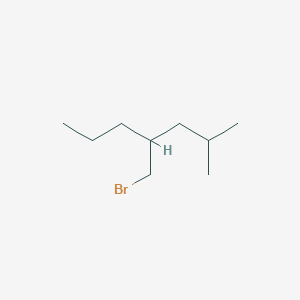
![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
